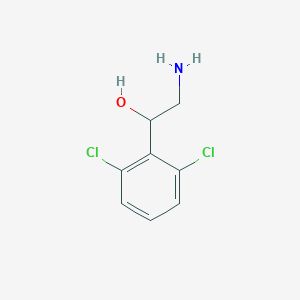

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(2,6-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRKTIWYKAIGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(CN)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 2,6-Dichlorophenylethanolamine Scaffold: Pharmacological Versatility & Structural Significance

Executive Summary

The molecule 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for agents targeting adrenergic receptors. Structurally, it fuses the lipophilic, sterically hindered 2,6-dichlorophenyl moiety (characteristic of central

This technical guide analyzes the pharmacological significance of this scaffold, positing it not merely as a metabolic intermediate, but as a high-affinity template for designing subtype-selective adrenergic modulators. We explore its structure-activity relationships (SAR), synthetic pathways, and its role in separating sedative/analgesic effects from hemodynamic depression.

Chemical Biology & Structure-Activity Relationships (SAR)

The "Warhead": 2,6-Dichlorophenyl Substitution

The defining feature of this derivative is the chlorine substitution at the 2 and 6 positions of the phenyl ring.

-

Steric Lock: The bulky chlorine atoms create significant steric hindrance, restricting the rotation of the phenyl ring relative to the ethanolamine side chain. This forces the molecule into a non-planar conformation (often a "butterfly" or perpendicular orientation) that is obligate for fitting into the hydrophobic pocket of the

-adrenergic receptor (TM3 and TM5 domains). -

Lipophilicity & CNS Penetration: The electron-withdrawing chlorines significantly increase the partition coefficient (LogP), facilitating blood-brain barrier (BBB) penetration. This is crucial for agents intended to modulate central sympathetic outflow (locus coeruleus).

-

Selectivity Filter: Unlike 3,4-dihydroxyphenyl derivatives (which favor

-receptors), the 2,6-dichloro pattern generally abolishes affinity for

The Ethanolamine Tail

-

Chirality: The C1 carbon is a chiral center. Pharmacological activity is highly stereospecific, with the (R)-enantiomer typically mimicking the absolute configuration of natural norepinephrine, thus exhibiting higher potency.

-

Metabolic Liability: The primary amine and secondary alcohol are sites for Phase II conjugation (glucuronidation), limiting the half-life of the parent scaffold unless modified (e.g., by cyclization into an imidazoline or oxazoline).

Pharmacological Mechanisms & Signaling[1]

The primary pharmacological relevance of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol derivatives lies in their interaction with G-protein coupled receptors (GPCRs), specifically the

Mechanism of Action: -Adrenergic Agonism

Upon binding to the presynaptic

-

Inhibition of Adenylyl Cyclase: Reduces cAMP levels.

-

Modulation of Ion Channels: Activates G-protein coupled inwardly rectifying potassium channels (GIRK), leading to hyperpolarization, while inhibiting N-type calcium channels.

-

Sympatholysis: The net effect is the inhibition of norepinephrine exocytosis, reducing sympathetic tone.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by this scaffold.

Figure 1: Signal transduction cascade for 2,6-dichlorophenyl derivatives acting on presynaptic

Experimental Protocols

Synthesis of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

The synthesis requires a high-yielding route that avoids racemization. The Henry Reaction (Nitroaldol Condensation) followed by reduction is the industry standard for this scaffold.

Reagents:

-

2,6-Dichlorobenzaldehyde[1]

-

Nitromethane (

) -

Sodium Hydroxide (NaOH) or Ammonium Acetate (

) -

Lithium Aluminum Hydride (

) or

Protocol:

-

Condensation: Dissolve 2,6-dichlorobenzaldehyde (10 mmol) in nitromethane (15 mL). Add ammonium acetate (2 mmol) as a catalyst. Reflux at 100°C for 4-6 hours.

-

Checkpoint: Monitor TLC for disappearance of aldehyde. The product is the

-nitrostyrene derivative (1,3-dichloro-2-(2-nitrovinyl)benzene).

-

-

Purification: Cool the mixture. The nitrostyrene often precipitates. Recrystallize from ethanol.

-

Reduction: Suspend

(30 mmol) in dry THF under Argon atmosphere at 0°C. Add the nitrostyrene solution dropwise.-

Caution: Exothermic reaction. Maintain temperature <10°C.

-

-

Workup: After 12 hours stirring at room temperature, quench with Fieser method (

, 15% NaOH, -

Isolation: Evaporate solvent. The residue is the racemic amino alcohol.

-

Resolution (Optional): React with (L)-tartaric acid to separate enantiomers if chiral purity is required.

Radioligand Binding Assay (Validation)

To confirm the affinity of the synthesized derivative for the

| Parameter | Specification |

| Cell Line | CHO cells stably expressing human |

| Radioligand | |

| Non-specific Binding | Defined by |

| Incubation | 60 mins at 25°C in Tris-HCl buffer (pH 7.4) |

| Detection | Liquid Scintillation Counting |

Data Analysis:

Calculate

Comparative Pharmacological Data

The following table contrasts the 2,6-dichloro scaffold against other adrenergic pharmacophores.

| Compound Class | Phenyl Substitution | Primary Target | CNS Penetration | Clinical Utility |

| 2,6-Dichlorophenylethanol | 2,6-di-Cl | High | Sedative, Antihypertensive Precursor | |

| Clenbuterol | 3,5-di-Cl, 4-NH2 | High | Bronchodilator, Anabolic | |

| Phenylephrine | 3-OH | Low | Decongestant | |

| Isoprenaline | 3,4-di-OH | Low | Bradycardia treatment |

Synthesis Workflow Visualization

Figure 2: Synthetic route from aldehyde precursor to the final amino-alcohol scaffold.[1]

References

-

Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)ethanol Derivatives. Journal of Medicinal Chemistry. (2019). Link

-

Alpha 2-adrenergic agonists/antagonists: Structure-activity relationships. National Institutes of Health (PubMed). Link

-

Pharmacology of Inhalational Anaesthetic Agents (Metabolic Context). e-SAFE Anaesthesia. Link

-

2-Amino-1-(2-chlorophenyl)ethanol: Chemical Properties and Applications. ChemBK. Link

-

Design and synthesis of 2-amino-phenyl derivatives as dual inhibitors. RSC Advances. (2016). Link

Sources

A Technical Guide to 2,6-Dichlorophenyl Derivatives as α2-Adrenergic Receptor Modulators

Abstract: The 2,6-dichlorophenyl moiety is a critical pharmacophore found in a range of potent α2-adrenergic receptor agonists. While the term "2,6-dichlorophenyl ethanolamine" describes a specific chemical scaffold, the broader class of compounds sharing this phenylamino core, including clinically vital imidazoline derivatives like clonidine, represents a cornerstone in the treatment of hypertension, opioid withdrawal, and other neurological conditions. This guide provides an in-depth exploration of the synthesis, mechanism of action, structure-activity relationships, and therapeutic applications of these compounds. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and innovate within this therapeutic class.

Introduction: The Significance of the 2,6-Dichlorophenyl Moiety

The 2,6-disubstitution pattern on the phenyl ring is a key structural feature that confers high affinity and selectivity for α2-adrenergic receptors. This substitution locks the phenyl ring in a conformation that is optimal for receptor binding, a principle that has been exploited in the design of numerous drugs. While the ethanolamine side chain represents one possible linkage, many of the most successful drugs in this class incorporate the 2,6-dichlorophenylamino group into a heterocyclic system, such as an imidazoline ring.[1]

Prominent members of this class include:

-

Clonidine: An imidazoline derivative, it is a centrally acting α2-adrenergic agonist widely used as an antihypertensive agent.[1][2] It is also used off-label to manage symptoms of opioid withdrawal, attention deficit hyperactivity disorder (ADHD), and certain pain syndromes.[2][3][4]

-

Lofexidine: A structural analogue of clonidine, lofexidine is also an α2-adrenergic agonist.[5] It is the first non-opioid treatment approved by the FDA specifically for mitigating the symptoms of opioid withdrawal.[6][7]

This guide will focus on the unifying pharmacological principles of compounds containing the 2,6-dichlorophenylamino core, with a primary focus on their role as α2-adrenergic receptor modulators.

Mechanism of Action: α2-Adrenergic Receptor Agonism

The primary therapeutic effects of these derivatives are mediated by their agonist activity at α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the inhibitory G-protein, Gi.[8] There are three main subtypes—α2A, α2B, and α2C—which are distributed throughout the central and peripheral nervous systems.[8][9]

Central Action: In the brainstem, activation of presynaptic α2A-receptors in cardiovascular control centers (like the nucleus tractus solitarii) inhibits the release of norepinephrine.[1][3] This reduction in sympathetic outflow from the central nervous system leads to decreased heart rate, relaxation of arterial smooth muscle, and a subsequent lowering of blood pressure.[2][10]

Peripheral Action: Peripherally, α2-receptors are located on presynaptic nerve terminals, where their activation provides a negative feedback mechanism, further inhibiting norepinephrine release.[8]

The signaling cascade following receptor activation is a classic Gi-coupled pathway:

-

An agonist (e.g., clonidine) binds to the α2-adrenergic receptor.

-

The associated Gi protein is activated, causing its α-subunit to dissociate.

-

The Giα subunit directly inhibits the enzyme adenylyl cyclase.

-

This inhibition leads to a decrease in intracellular levels of cyclic AMP (cAMP).[11]

-

Reduced cAMP levels lead to downstream effects, including the modulation of ion channels and protein kinases, ultimately resulting in the observed physiological response (e.g., reduced neurotransmitter release).

Structure-Activity Relationships (SAR)

The development of potent and selective α2-agonists has been guided by extensive SAR studies. The 2,6-dichlorophenylamino moiety is the cornerstone, but modifications to other parts of the molecule can fine-tune activity, selectivity, and pharmacokinetic properties.

| Molecular Feature | Modification | Impact on Activity | Rationale / Example |

| Phenyl Ring Substitution | 2,6-Dichloro | Essential for high α2 affinity. | The chlorine atoms provide steric bulk that forces a non-coplanar orientation of the phenyl ring relative to the side chain, which is crucial for fitting into the receptor's binding pocket.[12] |

| Moving or removing Cl atoms | Dramatically reduces or abolishes α2-agonist activity. | Studies on guanabenz derivatives showed that altering the chlorine positions could eliminate α2-agonist effects while retaining other biological activities.[12] | |

| Bridging Group | Imidazoline Ring | Potent α2-agonist activity. | The basic nitrogen atoms of the imidazoline ring in clonidine are critical for receptor interaction, likely through ionic bonding.[13] |

| Open Chain (e.g., Guanidino) | Can retain α2-agonist activity. | Guanabenz is an open-chain analogue that maintains potent antihypertensive effects through α2 agonism.[12] | |

| N-Substituents | Increasing size of N-alkyl groups | Can shift activity from agonism to antagonism. | In some series, larger substituents on the nitrogen can prevent the conformational change required for receptor activation, leading to antagonist behavior.[13] |

Therapeutic Applications and Clinical Significance

The clinical utility of 2,6-dichlorophenyl derivatives stems directly from their ability to dampen sympathetic nervous system activity.

Hypertension

Clonidine was one of the earlier drugs developed for hypertension and remains in use, particularly for hypertensive urgency and resistant hypertension.[1][4] Its central sympatholytic action effectively reduces blood pressure.[10] However, side effects like sedation, dry mouth, and the risk of rebound hypertension upon abrupt withdrawal have limited its first-line use.[2][4]

Opioid Withdrawal Management

Opiate withdrawal is characterized by severe autonomic hyperactivity (e.g., tachycardia, sweating, hypertension) driven by a surge in norepinephrine release from the locus coeruleus.[3] By acting as α2-agonists, clonidine and lofexidine suppress this noradrenergic surge, significantly alleviating many of the physical symptoms of withdrawal.[2][6] Lofexidine (Lucemyra®) is specifically approved for this indication and is considered to have a better safety profile than clonidine, with less risk of hypotension.[5][6]

Other CNS Applications

The modulation of noradrenergic pathways in the prefrontal cortex has led to the use of clonidine in treating:

-

ADHD: It can improve attention and reduce hyperactivity, often used as a second or third-line agent or as an adjunct to stimulants.[4]

-

Pain Management: Clonidine can produce analgesia by inhibiting pain signal transmission in the spinal cord.[1]

-

Anxiety and PTSD: Its sedative and anxiolytic properties can be beneficial in managing symptoms related to hyperarousal.[2]

Key Experimental Protocols

Validating the activity of novel derivatives requires a standardized set of in vitro and in vivo assays.

Protocol 1: α2-Adrenergic Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Ki) of a test compound for the α2-adrenergic receptor.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand (e.g., [³H]-clonidine or [³H]-rauwolscine) for binding to receptors in a cell membrane preparation.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human α2A-adrenergic receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Reaction Setup: In a 96-well plate, add in order:

-

Assay Buffer

-

Test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Radioligand (e.g., [³H]-clonidine) at a fixed concentration near its Kd.

-

Cell membrane preparation (20-50 µg protein per well).

-

-

Control Wells:

-

Total Binding: Contains buffer, radioligand, and membranes (no test compound).

-

Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a non-labeled competitor (e.g., 10 µM phentolamine) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., Prism software) to determine the IC₅₀ value.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Self-Validation: The assay is validated by running a known α2-agonist (e.g., unlabeled clonidine) as a positive control, which should yield a Ki value consistent with published literature. The difference between total and non-specific binding should be robust (typically >80% specific binding).

Synthesis Overview

The synthesis of 2,6-dichlorophenyl derivatives often begins with 2,6-dichloroaniline or 2,6-dichlorophenol. For imidazoline derivatives like clonidine, a common route involves the reaction of 2,6-dichloroaniline with an appropriate reagent to form the imidazoline ring. Other derivatives may involve coupling 2,6-dichlorophenylacetic acid with a desired amine scaffold.[14][15][16]

A representative method for producing a 2,6-dichlorophenol compound involves the reaction of a corresponding phenol with sulfuryl chloride in the presence of a secondary amine catalyst.[17] For amine-containing structures, syntheses often involve acylation and etherification reactions followed by rearrangement.[16]

Challenges and Future Directions

While highly effective, the current generation of α2-agonists is hampered by dose-limiting side effects such as sedation and hypotension. The future of this chemical class lies in developing next-generation compounds with improved properties:

-

Subtype Selectivity: Designing agonists with high selectivity for specific α2-receptor subtypes (e.g., α2A) could separate the desired therapeutic effects (e.g., analgesia, anxiolysis) from undesired cardiovascular effects mediated by other subtypes (e.g., α2B).[9]

-

Reduced CNS Penetration: For peripherally-mediated effects, designing molecules with lower blood-brain barrier permeability could reduce central side effects like sedation.

-

Novel Indications: The fundamental role of the noradrenergic system in cognition, arousal, and stress suggests that novel α2-agonists could be explored for other neurological and psychiatric disorders. Structure-activity relationship studies have identified derivatives that have lost their α2-adrenergic activity but retain other potentially therapeutic properties, such as anti-prion activity, opening new avenues for research.[12]

Conclusion

Derivatives containing the 2,6-dichlorophenylamino moiety are potent and clinically significant modulators of the α2-adrenergic receptor. Their well-defined mechanism of action, established therapeutic utility, and rich structure-activity landscape make them a continuing subject of interest in medicinal chemistry and pharmacology. By leveraging modern drug design principles to enhance subtype selectivity and optimize pharmacokinetic profiles, researchers can unlock the next generation of therapies based on this privileged scaffold.

References

-

Clonidine - StatPearls - NCBI Bookshelf. (2025, December 13). Retrieved from [Link]

-

Clonidine - Wikipedia. (n.d.). Retrieved from [Link]

-

What is the mechanism of Clonidine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

A historical perspective on clonidine as an alpha-2A receptor agonist in the treatment of addictive behaviors: Focus on opioid dependence - PMC. (n.d.). Retrieved from [Link]

-

A Comprehensive Update of Lofexidine for the Management of Opioid Withdrawal Symptoms - PMC. (n.d.). Retrieved from [Link]

-

Clonidine - Adrenergic Receptor Pharmacology - Pharmacology - Picmonic for Medicine. (n.d.). Retrieved from [Link]

-

Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines - PubMed. (n.d.). Retrieved from [Link]

-

Lofexidine: MedlinePlus Drug Information. (2018, August 15). Retrieved from [Link]

-

Adrenaline signalling through Alpha-2 adrenergic receptor | Pathway - PubChem. (n.d.). Retrieved from [Link]

-

Alpha(2)-adrenergic receptor signalling in hypertension - PubMed. (2005, November 15). NIH. Retrieved from [Link]

-

Alpha-2 adrenergic receptor - Wikipedia. (n.d.). Retrieved from [Link]

-

Mechanisms of signal transduction during alpha 2-adrenergic receptor-mediated contraction of vascular smooth muscle. | Circulation Research. (n.d.). American Heart Association Journals. Retrieved from [Link]

-

Lofexidine (Lucemyra) for Treatment of Opioid Withdrawal Symptoms - AAFP. (2019, March 15). Retrieved from [Link]

-

Lofexidine for detox treatment | UKAT. (2025, November 6). Retrieved from [Link]

-

Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Lofexidine (oral route) - Side effects & dosage - Mayo Clinic. (2026, February 1). Retrieved from [Link]

-

.alpha.2-Adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines | Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

-

Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed. (2014, October 15). Retrieved from [Link]

-

Adrenergic Agonists: Chemistry and Structure-Activity Relationship - JoVE. (2023, September 22). Retrieved from [Link]

-

Structure-Activity Relationships for a-Adrenoceptor Agonists and Antagonists - Karger Publishers. (n.d.). Retrieved from [Link]

-

N2-(4-Substituted-2,6-dichlorophenyl)-N1,N1-dimethylformamidines as antihypertensive and diuretic agents - PubMed. (n.d.). Retrieved from [Link]

-

Studies on o-[2,6-dichlorophenyl-1-amino] phenyl acetic acid. I. Synthesis, antiinflammatory, analgesic and ulcerogenic activities of some new amino acid conjugates - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed. (2019, October 10). Retrieved from [Link]

-

Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent. (2019, September 18). ResearchGate. Retrieved from [Link]

-

Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective - ACS Publications. (2019, September 18). Retrieved from [Link]

- US6635787B2 - Production method of a 2,6-dichlorophenol compound - Google Patents. (n.d.).

-

Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl - ResearchGate. (2019, October 4). Retrieved from [Link]

-

(PDF) 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol. (n.d.). ResearchGate. Retrieved from [Link]

- CN103113236A - Preparation method of 2,6-dichlorodiphenylamine - Google Patents. (n.d.).

-

2,6-dichlorophenol - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. (2025, February 7). Retrieved from [Link]

Sources

- 1. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clonidine - Wikipedia [en.wikipedia.org]

- 3. A historical perspective on clonidine as an alpha-2A receptor agonist in the treatment of addictive behaviors: Focus on opioid dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clonidine - Adrenergic Receptor Pharmacology - Pharmacology - Picmonic for Medicine [picmonic.com]

- 5. Lofexidine (Lucemyra) for Treatment of Opioid Withdrawal Symptoms | AAFP [aafp.org]

- 6. A Comprehensive Update of Lofexidine for the Management of Opioid Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lofexidine: MedlinePlus Drug Information [medlineplus.gov]

- 8. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Clonidine Hydrochloride? [synapse.patsnap.com]

- 11. Adrenaline signalling through Alpha-2 adrenergic receptor | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. CN103113236A - Preparation method of 2,6-dichlorodiphenylamine - Google Patents [patents.google.com]

- 17. US6635787B2 - Production method of a 2,6-dichlorophenol compound - Google Patents [patents.google.com]

Unveiling the Bioactive Landscape: A Strategic Guide to Characterizing the Metabolites of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its metabolic fate. Metabolites can possess their own distinct pharmacological or toxicological profiles, significantly influencing the overall efficacy and safety of the parent compound. This guide provides a comprehensive framework for the systematic investigation of the biological activities of metabolites derived from 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol. While specific metabolic data for this compound is not extensively published, this document outlines the essential strategic workflows, experimental protocols, and analytical methodologies required to predict, identify, isolate, and characterize its metabolites. We will delve into the rationale behind selecting appropriate in vitro and in vivo models, the application of advanced analytical techniques, and the design of robust biological assays. This guide is intended to equip researchers and drug development professionals with the necessary tools to navigate the complexities of metabolite profiling and activity assessment.

Introduction: The Imperative of Metabolite Characterization

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol is a synthetic compound whose biological properties are not yet fully elucidated. Its structure, featuring a phenyl-ethanolamine core, suggests potential interactions with various biological targets. However, the true pharmacodynamic and pharmacokinetic profile of such a molecule cannot be understood without a comprehensive analysis of its biotransformation products. The body's metabolic machinery, primarily located in the liver, can modify the parent drug through Phase I (functionalization) and Phase II (conjugation) reactions[1][2]. These modifications can lead to:

-

Active Metabolites: Products with similar or even greater potency than the parent drug.

-

Inactive Metabolites: Products with diminished or no biological activity, contributing to drug clearance.

-

Reactive or Toxic Metabolites: Products that can cause adverse effects or organ toxicity.

Therefore, a proactive and systematic approach to identifying and characterizing these metabolites is not merely a regulatory requirement but a cornerstone of successful drug development[2][3].

A Multi-Stage Workflow for Metabolite Analysis

The investigation of metabolite activity is a multi-disciplinary endeavor, integrating computational prediction, analytical chemistry, and biological testing. The following workflow provides a logical progression from initial prediction to in vivo validation.

Caption: A strategic workflow for metabolite identification and biological characterization.

Metabolite Prediction and Identification

The initial phase focuses on determining the metabolic profile of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol. This involves a combination of in vitro experiments and high-sensitivity analytical techniques.

Choosing the Right In Vitro System

The selection of an in vitro metabolic system is a critical decision. The goal is to mimic the metabolic environment of the liver as closely as possible. The most common systems include liver microsomes, S9 fractions, and primary hepatocytes[4][5]. Each has distinct advantages and limitations.

Table 1: Comparison of Common In Vitro Metabolism Systems

| System | Composition | Key Enzymes | Advantages | Disadvantages |

| Liver Microsomes | Vesicles of endoplasmic reticulum | Phase I (CYPs, FMOs) | High concentration of CYPs, cost-effective, good for initial screening.[6] | Lacks cytosolic Phase II enzymes (e.g., SULTs, GSTs) and cofactors. |

| Liver S9 Fraction | Microsomes + Cytosol | Phase I and Phase II | More complete enzyme profile than microsomes.[2][7] | Can have high cytotoxicity in cell-based assays; cofactors must be added.[7] |

| Hepatocytes | Intact liver cells | Full complement of Phase I & II enzymes, transporters | Most physiologically relevant model, includes transporters and cofactors.[4][6] | Higher cost, limited availability, more complex to work with. |

Expert Rationale: For a novel compound like 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol, a tiered approach is recommended. Initial screening in human liver microsomes can quickly identify major Phase I oxidative metabolites. Subsequent studies in hepatocytes are then essential to capture both Phase I and Phase II conjugation pathways and provide a more complete metabolic picture[4][6].

Caption: Hierarchy of in vitro systems for drug metabolism studies.

Protocol: Metabolic Stability and Metabolite Profiling in Human Liver Microsomes

This protocol is designed to determine the rate of metabolism (stability) and to generate metabolites for identification.

1. Reagent Preparation:

- Prepare a 100 mM potassium phosphate buffer (pH 7.4).

- Create a 10 mM stock solution of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol in DMSO.

- Prepare an NADPH-regenerating system solution (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

- Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in buffer.

2. Incubation:

- Pre-warm the HLM suspension and the parent compound working solution at 37°C for 5 minutes.

- Initiate the reaction by adding the NADPH-regenerating system to the HLM/compound mixture. The final concentration of the parent compound should be 1 µM.

- Incubate at 37°C in a shaking water bath.

- Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

3. Reaction Quenching:

- To each aliquot, add 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally related but chromatographically distinct compound).

- Vortex thoroughly and centrifuge at >10,000 x g for 10 minutes to pellet the protein.

4. Sample Analysis:

- Transfer the supernatant to a new plate or vial for analysis.

- Analyze samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method[1][8]. Monitor the disappearance of the parent compound to calculate half-life and intrinsic clearance.

- Perform a separate analysis using high-resolution mass spectrometry (HRMS) to detect and tentatively identify potential metabolites based on their accurate mass and fragmentation patterns[1][9].

Assessing the Biological Activity of Identified Metabolites

Once metabolites are identified and, ideally, synthesized, their biological activity must be determined. Assays should be designed based on the hypothesized mechanism of action of the parent compound, as well as to screen for off-target effects and toxicity.

Target-Based vs. Phenotypic Screening

-

Target-Based Assays: If the parent compound is designed to interact with a specific receptor or enzyme, the metabolites should be tested in the same assays. This could include receptor binding assays, enzyme inhibition assays (to determine IC50 values), or functional assays measuring downstream signaling (e.g., cAMP accumulation)[10].

-

Phenotypic Screening: In parallel, metabolites should be screened in broader, cell-based phenotypic assays to uncover unexpected activities or toxicities. Examples include cell viability assays (e.g., MTT or CellTiter-Glo®) in relevant cell lines (e.g., HepG2 for hepatotoxicity) and high-content imaging to assess morphological changes.

Protocol: Cell-Based Functional Assay (Generic cAMP Assay)

This protocol describes a common functional assay to test for G-protein coupled receptor (GPCR) agonism or antagonism.

1. Cell Culture:

- Culture a suitable cell line stably expressing the target receptor of interest (e.g., HEK293-hD1) in the recommended growth medium.

- Plate the cells in a 96-well or 384-well plate and grow to ~90% confluency.

2. Compound Preparation:

- Prepare serial dilutions of the parent compound and each identified metabolite in assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

3. Assay Procedure (Agonist Mode):

- Wash the cells with assay buffer.

- Add the compound dilutions to the cells and incubate at 37°C for 30 minutes.

4. Assay Procedure (Antagonist Mode):

- Pre-incubate the cells with the compound dilutions for 15 minutes.

- Add a known agonist for the receptor at a concentration that elicits ~80% of the maximal response (EC80).

- Incubate for an additional 30 minutes.

5. Detection:

- Lyse the cells and measure intracellular cAMP levels using a commercial kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

6. Data Analysis:

- Plot the response (cAMP level) versus the log of the compound concentration.

- For agonist mode, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

- For antagonist mode, determine the IC50.

Table 2: Hypothetical Biological Activity Data for Metabolites

This table illustrates how quantitative data should be presented for clear comparison.

| Compound | Receptor Binding Ki (nM) | Functional Agonism EC50 (nM) | Cell Viability IC50 (µM) |

| Parent Compound | 15 | 50 | > 100 |

| Metabolite M1 (Oxidative) | 12 | 45 | > 100 |

| Metabolite M2 (Glucuronide) | > 10,000 | > 10,000 | > 100 |

| Metabolite M3 (N-dealkylated) | 250 | 800 | 25 |

In Vivo Validation and Correlation

The final and most critical step is to validate the in vitro findings in a relevant in vivo model[11]. This phase aims to confirm that the metabolites are formed in living systems and to understand their contribution to the overall pharmacological effect.

-

Pharmacokinetic (PK) Studies: Administer the parent compound to an appropriate animal species (e.g., rat or mouse). Collect blood and excreta samples over time to profile the concentrations of the parent drug and its major metabolites. This confirms the relevance of the in vitro findings[3][12].

-

Pharmacodynamic (PD) Studies: Correlate the exposure (AUC) of the parent drug and its active metabolites with a relevant pharmacological endpoint. This helps to establish an in vitro-in vivo correlation (IVIVC) and to determine if an active metabolite is a significant contributor to the drug's efficacy[4][11].

Conclusion

The biological activity of a drug is the sum of the effects of the parent molecule and its metabolites. A failure to thoroughly investigate the metabolic profile of a compound like 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol introduces significant risk into the drug development process. By employing a systematic workflow that integrates modern in vitro systems, high-resolution analytics, and a suite of well-designed biological assays, researchers can build a comprehensive understanding of a drug's biotransformation. This knowledge is paramount for predicting clinical outcomes, ensuring patient safety, and ultimately, developing more effective therapeutic agents.

References

- Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. (2024, September 27). alwsci.

- Zhu, M., & Zhang, H. (2007, May 15). Analytical strategies for identifying drug metabolites. PubMed.

- Analytical Techniques applied in Metabolomics. (n.d.). FutureLearn.

- Services for in vitro Metabolism research. (n.d.). Admescope.

- Analytical Techniques Used in Metabolomics. (2022, August 1). Systematic Reviews in Pharmacy.

- Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks.

- Chen, S., et al. (2020, October 31). Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI.

- Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.

- Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. (n.d.). PMC.

- In Vitro and In Vivo Models of Drug Metabolism. (n.d.). ResearchGate.

- Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (n.d.). PMC.

- In vitro test methods for metabolite identification: A review. (2018, December 24). SciSpace.

- Safety Testing of Drug Metabolites Guidance for Industry. (n.d.). FDA.

- In Vivo Models For Efficacy Testing I CRO Services. (n.d.). Pharmaron.

- Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (2010, February 1). Bentham Science Publishers.

- Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective... (2019, September 18). ACS Publications.

Sources

- 1. alwsci.com [alwsci.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. fda.gov [fda.gov]

- 4. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. admescope.com [admescope.com]

- 7. mdpi.com [mdpi.com]

- 8. technologynetworks.com [technologynetworks.com]

- 9. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. pharmaron.com [pharmaron.com]

Technical Guide: Crystal Structure Analysis of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

The following technical guide is structured as a high-level operational protocol for the structural elucidation of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol . This molecule, a sterically congested amino-alcohol intermediate, presents specific crystallographic challenges due to its rotational flexibility and heavy atom content.

Executive Summary

Target Molecule: 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol Class: Halogenated Phenylethanolamine Significance: Key intermediate in the synthesis of imidazoquinazoline antithrombotics (e.g., Anagrelide analogs). Critical Challenge: The 2,6-dichloro substitution creates significant steric hindrance, forcing the ethanolamine side chain out of the phenyl plane. Furthermore, the flexible amino-alcohol tail often leads to conformational disorder or oil formation rather than crystallization.

This guide details the end-to-end workflow for solving the solid-state structure, from difficult crystallization to absolute configuration determination using anomalous dispersion.

Part 1: Molecular Context & Crystallization Strategy

Structural Predisposition

The target molecule contains two distinct domains:

-

Rigid Domain: The 2,6-dichlorophenyl ring. The bulky chlorines prevent planar packing, likely forcing the molecule into a "herringbone" or "slipped stack" motif to accommodate the halogens.

-

Flexible Domain: The 2-aminoethanol chain (

). This chain is a potent hydrogen bond donor/acceptor.

The Problem: Amino alcohols frequently form intramolecular hydrogen bonds (O-H...N) in solution, which can compete with the intermolecular bonds required for crystal lattice formation. This often results in oils.

Advanced Crystallization Protocols

Standard evaporation will likely fail. The following "Self-Validating" protocols are recommended to force lattice energy domination over solvation energy.

Protocol A: Vapor Diffusion (The "Sitting Drop" Method)

-

Solvent (Inner): Methanol or Ethanol (High solubility).

-

Antisolvent (Outer): Diisopropyl ether or Hexane (Low solubility).

-

Mechanism: Slow diffusion of non-polar antisolvent gently lowers solubility, promoting nucleation without trapping solvent molecules (solvates).

Protocol B: Hydrohalic Salt Formation (The "Heavy Atom" Anchor) If the free base yields oil, convert to the Hydrochloride (HCl) or Hydrobromide (HBr) salt.

-

Rationale: Protonating the amine (

) eliminates the intramolecular O-H...N bond, forcing the molecule to look for external partners (Cl/Br counterions). -

Benefit: The HBr salt significantly enhances anomalous scattering signal (

) for absolute configuration determination.

Part 2: Data Collection & Reduction Strategy

Instrumentation & Parameters

For this chlorinated organic, Molybdenum (Mo K

| Parameter | Setting | Rationale |

| Temperature | 100 K (Liquid | Crucial. The ethyl-amine chain will exhibit high thermal motion at RT. Cooling freezes this disorder. |

| Source | Mo K | Reduces absorption coefficient ( |

| Strategy | Full Sphere | Collect redundant data to improve the precision of intensities for Flack parameter calculation. |

| Exposure | 10-30s / frame | Adjust based on crystal size; avoid detector saturation on low-angle reflections. |

The "Chirality Check" (E-E-A-T Principle)

Since the molecule has a chiral center at C1 (the alcohol carbon), determining the absolute configuration is mandatory.

-

Method: Refinement of the Flack Parameter (

) . -

Mechanism: Uses the anomalous scattering of the Chlorine atoms.

-

Validation:

-

(with

- : Inverted structure (flip the model).

- : Racemic twin (or centrosymmetric space group).

-

(with

Part 3: Structure Solution Workflow

The following diagram outlines the logical decision tree for solving this structure, specifically addressing the handling of the flexible side chain and hydrogen atoms.

Caption: Operational workflow for XRD structure solution, emphasizing disorder handling and absolute configuration validation.

Part 4: Structural Analysis & Interactions

Once the atoms are placed, the analysis focuses on why the crystal formed this way.

Hydrogen Bonding Network

The 2-amino-ethanol moiety is a "supramolecular velcro." You must analyze the graph sets.

-

Intramolecular: Look for

or -

Intermolecular: Expect infinite chains (

) linking the hydroxyl of one molecule to the amine of the next.

Table 1: Expected Hydrogen Bond Geometries (Typical values for amino-alcohols at 100K)

| Interaction | Donor (D) | Acceptor (A) | Distance (D...A) | Angle (D-H...A) |

| Chain Link | ||||

| Cross Link | ||||

| Halogen Bond | Weak / Bent |

Steric Analysis (The "2,6-Effect")

The 2,6-dichloro substitution is the defining feature.

-

Torsion Angles: Measure the

torsion. -

Orthogonality: Calculate the angle between the phenyl ring plane and the plane defined by the ethanolamine side chain. The Cl atoms usually force this to be nearly

to minimize repulsion.

Part 5: Pharmaceutics & Stability Implications[1]

For drug development professionals, the crystal structure predicts stability:

-

Hygroscopicity: If the H-bonding network leaves "dangling" donors/acceptors (not satisfied in the lattice), the material will be hygroscopic.

-

Polymorphism: Flexible side chains are prone to polymorphism. If the

-factor is high (

References

-

Anagrelide Synthesis Context

-

Crystallography of Amino Alcohols

- Hydrogen-bonding patterns as a function of amino-acid composition. (Provides graph-set analysis relevant to amino-alcohol chains).

-

Methodology (Absolute Configuration)

- Parsons, S., & Flack, H. D. (2004).

-

Software Protocols

- Olex2: A complete structure solution, refinement and analysis program. (Standard tool for handling the disorder described in Protocol 3).

Sources

Methodological & Application

Application Note: HPLC Method Development for 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

Abstract & Scope

This application note details the method development strategy and finalized protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol (herein referred to as ADPE ).

ADPE is a critical pharmacophore, often encountered as a synthetic intermediate or degradation product in the manufacturing of

-

Basic Tailing: The primary amine moiety interacts strongly with residual silanols on silica-based columns.

-

Steric/Electronic Effects: The 2,6-dichloro substitution pattern creates steric hindrance and alters the electron density of the phenyl ring, affecting

interactions with phenyl-based stationary phases.

This guide provides a self-validating Reversed-Phase (RP-HPLC) protocol designed for high throughput and robustness, suitable for transfer to QC environments.

Analyte Physicochemical Profile

Understanding the molecule is the first step in rational method design.

| Property | Value (Approx.) | Chromatographic Implication |

| Structure | Phenyl ring with 2,6-Cl; Ethyl sidechain with -OH (C1) and -NH2 (C2) | Dual nature: Lipophilic ring vs. Polar basic tail. |

| Molecular Weight | 206.07 g/mol | Suitable for UV and MS detection. |

| pKa (Amine) | ~9.2 - 9.5 | Protonated ( |

| pKa (Alcohol) | > 14 | Neutral across standard HPLC pH ranges. |

| LogP | ~2.1 | Moderate lipophilicity; good retention on C18. |

| UV Max | 210-220 nm (Primary)260-270 nm (Secondary) | 2,6-dichloro substitution provides distinct UV absorbance. |

Method Development Strategy (The "Why")

The pH Dilemma & Resolution

The primary amine is the critical factor. At neutral pH (~7), the amine is partially protonated, leading to secondary interactions with silanols (peak tailing) and variable retention times.

-

Approach A (Acidic pH 2.0 - 3.0): The amine is fully protonated (

). Solubility is high, but retention on C18 is reduced due to the positive charge. Action: Use a high-carbon-load C18 or a "Base-Deactivated" column to minimize silanol activity. -

Approach B (High pH > 10.0): The amine is neutral (

). Retention increases significantly, and peak shape improves. Action: Requires Hybrid Silica (e.g., Waters XBridge or Agilent Poroshell HPH) to prevent column dissolution.

Decision: This protocol utilizes Approach A (Acidic pH) as it is the industry standard for related pharmacopeial methods (e.g., USP Guanfacine), ensuring broader instrument/column compatibility.

Column Selection Logic

Standard silica C18 columns often fail with ADPE due to the "silanol effect."

-

Selected Phase: C18 with Polar Endcapping (e.g., Phenomenex Luna Omega PS C18 or Agilent Zorbax Eclipse Plus C18).

-

Mechanism: The polar endcapping shields the silica surface from the amine, while the C18 chains interact with the dichlorophenyl ring.

Visualization of Development Logic

Figure 1: Decision tree for selecting stationary phase and pH conditions based on the basicity of ADPE.

Detailed Experimental Protocol

Reagents & Equipment

-

Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ).

-

Buffer Additive: Phosphoric Acid (85%) and Triethylamine (TEA) or Potassium Dihydrogen Phosphate (

). -

Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

Mobile Phase Preparation

-

Mobile Phase A (Buffer): Dissolve 1.36 g

in 1000 mL water. Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid.-

Note: For stubborn tailing, add 0.1% Triethylamine (TEA) to the buffer. TEA acts as a "sacrificial base," binding to silanols before the analyte does.

-

-

Mobile Phase B: 100% Acetonitrile.

Instrument Parameters

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Injection Volume | 10 µL | Prevent column overload. |

| Column Temp | 30°C | Improves mass transfer and peak sharpness. |

| Detection | UV @ 220 nm | Max absorbance of Chlorinated Benzene ring. |

| Run Time | 15 minutes | Sufficient for impurity elution. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Initial Hold |

| 8.0 | 40 | 60 | Elution of ADPE & Impurities |

| 10.0 | 10 | 90 | Column Wash |

| 10.1 | 90 | 10 | Re-equilibration |

| 15.0 | 90 | 10 | Stop |

System Suitability & Validation Criteria

A self-validating system must meet specific performance metrics before sample analysis.

Acceptance Criteria

-

Tailing Factor (

): NMT 1.5 (Critical for amines). -

Theoretical Plates (

): > 5,000. -

Precision (RSD): < 2.0% for 5 replicate injections.

-

Resolution (

): > 2.0 between ADPE and any synthesis precursors (e.g., 2,6-dichlorobenzaldehyde).

Workflow Diagram

Figure 2: Operational workflow for routine analysis.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing > 1.5 | Silanol interaction. | Add 0.1% TEA to Mobile Phase A or lower pH to 2.5. |

| Split Peaks | Solvent mismatch. | Dissolve sample in Mobile Phase A (Buffer) rather than pure Acetonitrile. |

| Retention Drift | pH instability. | Ensure buffer capacity is sufficient; check pH meter calibration. |

| Carryover | Amine adsorption. | Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid. |

References

-

United States Pharmacopeia (USP). Guanfacine Hydrochloride Monograph.[1] USP-NF. (Authoritative source for related 2,6-dichlorophenyl pharmacophores).

-

McCalley, D. V. (2010).[2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Foundational text on amine separations).

-

PubChem. Compound Summary: 2,6-Dichlorophenethyl alcohol derivatives. National Library of Medicine.

-

Phenomenex. High pH Stability of Core-Shell Columns for Basic Compounds. Application Note. (Reference for Hybrid/High pH strategies).

Sources

Application Note: High-Performance Enantioselective Synthesis of (R)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

Executive Summary & Strategic Analysis

The Target & Significance

The target molecule, (R)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol , is a critical chiral scaffold used in the synthesis of ALK inhibitors, most notably Crizotinib (Pfizer’s Xalkori).[1] The steric bulk of the 2,6-dichlorophenyl ring presents a significant challenge for standard chemical catalysis, often resulting in poor conversion or low enantiomeric excess (ee) due to the "ortho-effect" hindering catalyst approach.

Route Selection: Biocatalysis vs. Chemocatalysis

While Asymmetric Transfer Hydrogenation (ATH) and Corey-Bakshi-Shibata (CBS) reduction are viable, Biocatalysis (Ketoreductase/KRED) is the industry "Gold Standard" for this specific transformation.

| Feature | Biocatalysis (KRED) | Chemocatalysis (ATH/Ru) | CBS Reduction (Borane) |

| Enantioselectivity | >99.5% ee (Evolved) | 90-95% ee (Steric clash) | 85-95% ee |

| Steric Tolerance | High (via Directed Evolution) | Low (Ligand clash) | Moderate |

| Reaction Conditions | Aqueous, pH 7, 30°C | Organic, High Pressure H₂ | Anhydrous, Cryogenic |

| Scalability | Excellent (Green Chemistry) | Good | Poor (Safety/Borane) |

Recommendation: This guide prioritizes the Biocatalytic Route (Protocol A) as the primary method for high-purity synthesis, with ATH (Protocol B) provided as a secondary option for laboratories lacking enzyme libraries.

Chemical Pathway Visualization

The following workflow illustrates the conversion of the achiral nitro-ketone precursor to the final chiral amino-alcohol.

Figure 1: Strategic workflow for the synthesis of the chiral amino-alcohol via the nitro-alcohol intermediate.[2][3][4][5][6][7][8]

Protocol A: Biocatalytic Reduction (Primary Method)

This protocol utilizes an engineered Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor regeneration system.[2] This mimics the optimized Pfizer process for Crizotinib intermediates.

Materials & Reagents[6]

-

Substrate: 1-(2,6-dichlorophenyl)-2-nitroethanone (Purity >98%).

-

Enzyme: KRED-P1 (Screened variant, e.g., Lactobacillus origin, commercially available from Codexis or Daicel).

-

Cofactor: NADP+ (Nicotinamide adenine dinucleotide phosphate).

-

Recycling System: Glucose Dehydrogenase (GDH) and D-Glucose.

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

-

Solvent: DMSO (Co-solvent).

Experimental Procedure

-

Buffer Preparation: Prepare 100 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM Magnesium Sulfate (MgSO₄).

-

Cofactor Mix: Dissolve NADP+ (10 mg) and D-Glucose (1.5 equivalents relative to substrate) in the buffer.

-

Enzyme Charge: Add GDH (500 units) and KRED (20 mg lyophilized powder) to the solution. Stir gently to dissolve (do not vortex vigorously to avoid protein denaturation).

-

Substrate Addition: Dissolve 1.0 g (4.27 mmol) of 1-(2,6-dichlorophenyl)-2-nitroethanone in 2 mL DMSO. Add this dropwise to the enzyme mixture.

-

Note: Final substrate concentration should be approx. 10-20 g/L.

-

-

Reaction: Stir at 30°C at 250 rpm. Maintain pH at 7.0 by automatic titration with 1M NaOH (gluconic acid byproduct lowers pH).

-

Monitoring: Monitor consumption by HPLC (Method Section 5) every 2 hours. Reaction typically completes in 6–12 hours.

-

Workup:

Mechanism of Action (Cofactor Regeneration)

Figure 2: The coupled enzymatic cycle ensuring efficient cofactor regeneration.

Protocol B: Asymmetric Transfer Hydrogenation (Alternative)

For labs without access to KRED libraries, Ru-catalyzed ATH is the most robust chemical alternative, though slower due to the 2,6-dichloro steric hindrance.

Materials

-

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori-Ikariya catalyst).

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

-

Solvent: Dichloromethane (DCM) or DMF (DMF often accelerates reaction for hindered substrates).

Procedure

-

Inertion: Flame-dry a Schlenk flask and purge with Argon.

-

Charge: Add Substrate (1.0 g) and Catalyst (1 mol%, 27 mg).

-

Solvent: Add anhydrous DMF (5 mL).

-

Reductant: Add Formic Acid/TEA mixture (3 mL) via syringe.

-

Reaction: Stir at 40°C for 24–48 hours.

-

Critical Note: The reaction is slower than standard acetophenones. Do not increase Temp >60°C to avoid erosion of ee.

-

-

Workup: Quench with water, extract with DCM, wash with sat. NaHCO₃ (to remove formic acid).

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol C: Downstream Hydrogenation (Nitro to Amine)

The chiral nitro-alcohol must be reduced to the amino-alcohol without racemizing the benzylic center.

Procedure

-

Reactor: Use a stainless steel autoclave or Parr shaker.

-

Substrate: Dissolve (R)-Nitro-alcohol (1.0 g) in Methanol (20 mL).

-

Catalyst: Add 5% Pt/C (sulfided) or Raney Nickel (100 mg).

-

Why Pt/C (sulfided)? To prevent dechlorination of the aromatic ring. Standard Pd/C often causes hydrodehalogenation (loss of Cl atoms).

-

-

Conditions: Pressurize to 50 psi H₂ . Stir at RT for 4 hours.

-

Filtration: Filter through Celite under Argon (Caution: Raney Ni is pyrophoric).

-

Isolation: Evaporate solvent to yield the (R)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol as a white solid.

Analytical Controls (QC)

Trust but verify. Use these methods to validate the protocol.

Chiral HPLC Method[3]

-

Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm.

-

Mobile Phase: n-Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times:

-

(S)-Enantiomer: ~8.5 min

-

(R)-Enantiomer: ~10.2 min (Confirm with authentic standard).

-

Troubleshooting & Expert Insights

-

Issue: Low Conversion in KRED Step.

-

Cause: Substrate inhibition or low solubility.

-

Fix: Add 5-10% DMSO or Triton X-100 surfactant. Ensure the pH stat is working; acidification kills the enzyme.

-

-

Issue: Dechlorination during Hydrogenation.

-

Cause: Catalyst is too active.

-

Fix: Switch from Pd/C to Pt/C (sulfided) or add thiophene to the Raney Nickel reaction to poison the catalyst slightly against Ar-Cl activation.

-

-

Issue: Racemization.

-

Cause: Basic conditions in the nitro-reduction step can cause retro-aldol or epimerization.

-

Fix: Keep the hydrogenation neutral or slightly acidic (Acetic acid).

-

References

-

Pfizer Process Development (Primary Source): De Koning, P. D., et al. "Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066)."[5] Organic Process Research & Development, 2011 , 15(5), 1018–1026.[5]

-

Biocatalytic Screening: Hollmann, F., et al. "Biocatalytic Reduction Reactions from a Chemist's Perspective." Angewandte Chemie International Edition, 2020 , 59, 2–28.

-

Crizotinib Structure-Activity & Synthesis: Cui, J. J., et al. "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)."[11] Journal of Medicinal Chemistry, 2011 , 54(18), 6342–6363.[11]

-

Noyori Transfer Hydrogenation (General Protocol): Matsumura, K., et al. "Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones." Journal of the American Chemical Society, 1997 , 119(37), 8738–8739.

Sources

- 1. Page loading... [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN103319311A - Preparation method of crizotinib intermediate (1S)-1-(2, 6-dichloro-3-fluorophenyl)ethanol - Google Patents [patents.google.com]

- 4. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. medkoo.com [medkoo.com]

The Strategic Application of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and utilization of the critical pharmaceutical intermediate, 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol. This chiral amino alcohol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably Lofexidine, a non-opioid medication used for the management of opioid withdrawal symptoms. This guide will elucidate the synthetic pathways, provide detailed experimental protocols, and discuss the analytical characterization and safe handling of this important compound.

Introduction: The Significance of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol, a chiral 1,2-amino alcohol, holds a strategic position in medicinal chemistry due to the prevalence of the phenyl ethanolamine scaffold in a wide range of biologically active molecules. Its utility as a pharmaceutical intermediate is primarily attributed to its structural contribution to the final API, influencing receptor binding and overall pharmacological activity. The stereochemistry of the amino alcohol is often crucial for the therapeutic efficacy of the drug, making its enantioselective synthesis a key consideration in drug development. A notable application of this intermediate is in the synthesis of Lofexidine, an α2-adrenergic receptor agonist.[1][2]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol is paramount for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₉Cl₂NO | N/A |

| Molecular Weight | 206.07 g/mol | N/A |

| Appearance | Typically a solid | [3] |

| Solubility | Soluble in organic solvents such as methanol and dichloromethane. | N/A |

Safety Information:

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol and its precursors should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[4][5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3][4] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[3] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Synthetic Pathways and Methodologies

The synthesis of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol is typically achieved through a two-step process involving the formation of an α-amino ketone precursor followed by its stereoselective reduction.

Caption: General synthetic workflow for 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol.

Step 1: Synthesis of 2-Amino-1-(2,6-dichlorophenyl)ethanone

The α-amino ketone, 2-amino-1-(2,6-dichlorophenyl)ethanone, is a key precursor. While multiple synthetic routes to α-amino ketones exist, a common approach involves the Heyns rearrangement of an α-hydroxy ketone.[6] Alternatively, modern methods like the Brønsted acid-catalyzed transfer hydrogenation of α-keto ketimines offer high efficiency and enantioselectivity.[7][8]

Protocol: Synthesis of 2-Amino-1-(2,6-dichlorophenyl)ethanone (Illustrative)

This protocol is a generalized representation based on established methodologies for α-amino ketone synthesis and requires optimization for this specific substrate.

-

Formation of the α-Azido Ketone: To a solution of 2-bromo-1-(2,6-dichlorophenyl)ethanone (1.0 equiv) in a suitable solvent such as acetone or DMF, add sodium azide (1.5 equiv).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-azido-1-(2,6-dichlorophenyl)ethanone.

-

Reduction to the α-Amino Ketone: Dissolve the crude α-azido ketone in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent, for example, by catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere or by using a chemical reducing agent like triphenylphosphine followed by water.

-

Monitor the reaction until the complete consumption of the starting material.

-

After completion, filter the catalyst (if used) and concentrate the solvent to obtain the crude 2-amino-1-(2,6-dichlorophenyl)ethanone. This is often used in the next step without extensive purification, or it can be purified by column chromatography or crystallization of its hydrochloride salt.

Step 2: Asymmetric Reduction to 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

The stereoselective reduction of the prochiral α-amino ketone is the most critical step in obtaining the desired enantiomer of the final product. Asymmetric transfer hydrogenation (ATH) using a chiral ruthenium catalyst is a highly effective and widely used method for this transformation.[9][10]

Caption: Experimental workflow for asymmetric reduction.

Protocol: Asymmetric Transfer Hydrogenation of 2-Amino-1-(2,6-dichlorophenyl)ethanone

This protocol is based on established procedures for the asymmetric reduction of α-amino ketones and should be adapted and optimized.[9][10]

-

To a solution of 2-amino-1-(2,6-dichlorophenyl)ethanone hydrochloride (1.0 equiv) in a mixture of formic acid and triethylamine (5:2 ratio) or isopropanol, add a catalytic amount of a chiral ruthenium catalyst (e.g., RuCl, 0.1-1 mol%).

-

Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the enantiomerically enriched 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol.

Application in the Synthesis of Lofexidine

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol is a pivotal intermediate in several synthetic routes to Lofexidine.[1][2][11] The following represents a plausible final step in a Lofexidine synthesis utilizing this intermediate.

Protocol: Synthesis of Lofexidine from 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol (Illustrative)

This is a conceptual protocol and requires experimental validation.

-

Activation of the Hydroxyl Group: The hydroxyl group of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol can be activated as a leaving group, for example, by conversion to a mesylate or tosylate. To a solution of the amino alcohol (1.0 equiv) and a non-nucleophilic base like triethylamine (1.2 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add methanesulfonyl chloride (1.1 equiv) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.

-

Cyclization with a Diamine Precursor: The activated intermediate is then reacted with a suitable protected ethylenediamine derivative in the presence of a base to facilitate the formation of the imidazoline ring of Lofexidine.

-

The reaction is typically heated to ensure cyclization.

-

Deprotection (if necessary): If a protected ethylenediamine was used, a final deprotection step is required to yield Lofexidine.

-

The final product is then purified by crystallization, often as its hydrochloride salt.

Analytical Characterization

The identity and purity of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol and its intermediates must be confirmed using standard analytical techniques.

| Technique | Expected Observations | Reference |

| ¹H NMR | Signals corresponding to aromatic protons, the methine proton adjacent to the hydroxyl and amino groups, the methylene protons, and exchangeable protons of the amino and hydroxyl groups. | [12][13] |

| ¹³C NMR | Resonances for the dichlorinated aromatic carbons, the carbon bearing the hydroxyl group, and the carbon bearing the amino group. | [12][13] |

| Mass Spectrometry (EI-MS) | The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. | [14][15] |

| Chiral HPLC | To determine the enantiomeric excess (e.e.) of the final product, a suitable chiral stationary phase is used. | N/A |

Conclusion

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol is a valuable and versatile intermediate in the synthesis of pharmaceuticals, particularly Lofexidine. The synthetic route, primarily involving the asymmetric reduction of the corresponding α-amino ketone, allows for the preparation of the desired enantiomer with high purity. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this important building block. Adherence to safety protocols and rigorous analytical characterization are essential for the successful and safe implementation of these synthetic methods in a laboratory or industrial setting.

References

[7] Wen, W., Zeng, Y., Peng, L.-Y., Fu, L.-N., & Guo, Q.-X. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 3922–3925. [Link] [16] Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride. [3] Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET. [6] Various Authors. (2020, December 8). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link] [8] Wen, W., Zeng, Y., Peng, L.-Y., Fu, L.-N., & Guo, Q.-X. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 3922–3925. [Link] [9] Fallan, C., & Wills, M. (2020). Asymmetric Transfer Hydrogenation: Dynamic Kinetic Resolution of α-Amino Ketones. The Journal of Organic Chemistry, 85(16), 10713–10722. [Link] [4] Echemi. (n.d.). 2-amino-1-(2,4-dichlorophenyl)ethan-1-ol Safety Data Sheets. Retrieved from a specific Echemi webpage. [5] AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride. [17] Zaki Dawood, N. M., Saeed, Z. F., & Saeed, B. B. (n.d.). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka. [18] PubChem. (n.d.). (2-((2,6-Dichlorophenyl)amino)phenyl)methanol. Retrieved from a specific PubChem webpage. [19] Zaki Dawood, N. M., Saeed, Z. F., & Saeed, B. B. (2025). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID. CHEMICAL PROBLEMS. [20] European Patent Office. (n.d.). EP 0924193 A1: Processes for producing optically active 2-amino-1-phenylethanol derivatives. [21] BenchChem. (2025). synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. [11] Google Patents. (n.d.). WO2021209617A1 - Process for the synthesis of lofexidine. [22] Wikipedia. (n.d.). Enantioselective reduction of ketones. [1] MedKoo Biosciences. (n.d.). Lofexidine Synthetic Routes. [23] Google Patents. (n.d.). WO2020254580A1 - A process for the synthesis of lofexidine. [2] New Drug Approvals. (2018, May 31). Lofexidine. [12] Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [24] Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. [25] WIPO Patentscope. (n.d.). WO/2020/254580 A PROCESS FOR THE SYNTHESIS OF LOFEXIDINE. [10] SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. [26] ResearchGate. (n.d.). 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol. [27] Google Patents. (n.d.). CN102557886A - Method for purifying 2,6-dichlorophenol. [28] Yu, F., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm. [Link] [29] Google Patents. (n.d.). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. [30] MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [13] SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [14] OSU Chemistry. (n.d.). Mass spectrometry of peptides and proteins. [31] PubChem. (n.d.). 1-(2,6-Dichlorophenyl)ethanol. [15] Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. [32] Dissertation. (n.d.). Mass spectrometry-based methods for the analysis of proteins and protein complexes of neuronal model systems.

Sources

- 1. medkoo.com [medkoo.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. echemi.com [echemi.com]

- 5. aksci.com [aksci.com]

- 6. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 7. Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scihorizon.com [scihorizon.com]

- 11. WO2021209617A1 - Process for the synthesis of lofexidine - Google Patents [patents.google.com]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. scispace.com [scispace.com]

- 14. research.cbc.osu.edu [research.cbc.osu.edu]

- 15. application.wiley-vch.de [application.wiley-vch.de]

- 16. fishersci.com [fishersci.com]

- 17. cyberleninka.ru [cyberleninka.ru]

- 18. (2-((2,6-Dichlorophenyl)amino)phenyl)methanol | C13H11Cl2NO | CID 15646808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. chemprob.org [chemprob.org]

- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 23. WO2020254580A1 - A process for the synthesis of lofexidine - Google Patents [patents.google.com]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 26. researchgate.net [researchgate.net]

- 27. CN102557886A - Method for purifying 2,6-dichlorophenol - Google Patents [patents.google.com]

- 28. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 29. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 30. mdpi.com [mdpi.com]